Cas no 149054-86-4 ((S)-2-(Methoxymethyl)piperidine)

(S)-2-(メトキシメチル)ピペリジンは、キラルなピペリジン誘導体であり、光学活性な中間体として有機合成において重要な役割を果たします。特に医薬品や農薬の開発において、立体選択的反応の構築に有用です。メトキシメチル基の導入により、分子の極性や溶解性が調整可能で、反応性や生体適合性の向上が期待されます。高い光学純度と安定性を備えており、不斉合成や触媒設計における信頼性の高い試薬として利用されます。また、複雑な骨格構築の際のキラル補助基としても応用可能です。

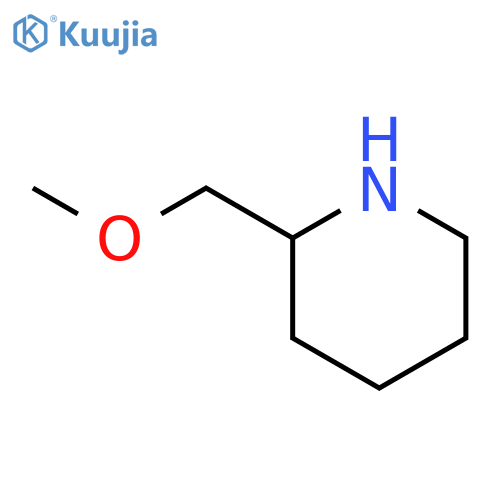

149054-86-4 structure

商品名:(S)-2-(Methoxymethyl)piperidine

(S)-2-(Methoxymethyl)piperidine 化学的及び物理的性質

名前と識別子

-

- (S)-2-(Methoxymethyl)piperidine

- Piperidine, 2-(methoxymethyl)-, (S)-

- AC1ODYIV

- AG-D-94957

- AK-37664

- CTK4C6020

- Piperidine,2-(methoxymethyl)-, (S)- (9CI)

- WT1032

- (2S)-2-(MethoxyMethyl)piperidine

- AKOS006346580

- SCHEMBL13484300

- 149054-86-4

- A3267

- DTXSID50427465

- CS-0337150

- AM807049

-

- MDL: MFCD12756123

- インチ: InChI=1S/C7H15NO/c1-9-6-7-4-2-3-5-8-7/h7-8H,2-6H2,1H3/t7-/m0/s1

- InChIKey: IBPHVNKZLOQXAX-ZETCQYMHSA-N

- ほほえんだ: COC[C@@H]1CCCCN1

計算された属性

- せいみつぶんしりょう: 129.11545

- どういたいしつりょう: 129.115

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 75.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 21.3A^2

じっけんとくせい

- 密度みつど: 0.882

- ふってん: 167.8°C at 760 mmHg

- フラッシュポイント: 60.1°C

- 屈折率: 1.425

- PSA: 21.26

- LogP: 1.10370

(S)-2-(Methoxymethyl)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P007YTR-1g |

Piperidine,2-(methoxymethyl)-, (S)- (9CI) |

149054-86-4 | 97% | 1g |

$406.00 | 2024-06-20 | |

| Aaron | AR007Z23-1g |

Piperidine,2-(methoxymethyl)-, (S)- (9CI) |

149054-86-4 | 97% | 1g |

$474.00 | 2025-02-13 | |

| Alichem | A129010543-1g |

(S)-2-(Methoxymethyl)piperidine |

149054-86-4 | 95% | 1g |

901.00 USD | 2021-06-01 | |

| Chemenu | CM181310-5g |

(S)-2-(methoxymethyl)piperidine |

149054-86-4 | 97% | 5g |

$1364 | 2023-01-09 | |

| A2B Chem LLC | AD70927-1g |

(S)-2-(Methoxymethyl)piperidine |

149054-86-4 | 97% | 1g |

$460.00 | 2024-04-20 | |

| A2B Chem LLC | AD70927-250mg |

(S)-2-(Methoxymethyl)piperidine |

149054-86-4 | 97% | 250mg |

$195.00 | 2024-04-20 | |

| A2B Chem LLC | AD70927-500mg |

(S)-2-(Methoxymethyl)piperidine |

149054-86-4 | 97% | 500mg |

$290.00 | 2024-04-20 | |

| Chemenu | CM181310-5g |

(S)-2-(methoxymethyl)piperidine |

149054-86-4 | 97% | 5g |

$1364 | 2021-08-05 | |

| Chemenu | CM181310-1g |

(S)-2-(methoxymethyl)piperidine |

149054-86-4 | 97% | 1g |

$455 | 2023-01-09 | |

| Chemenu | CM181310-1g |

(S)-2-(methoxymethyl)piperidine |

149054-86-4 | 97% | 1g |

$455 | 2021-08-05 |

(S)-2-(Methoxymethyl)piperidine 関連文献

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068

-

Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914

-

Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785

149054-86-4 ((S)-2-(Methoxymethyl)piperidine) 関連製品

- 76946-27-5(2-(Methoxymethyl)pyrrolidine)

- 688809-98-5(2-(Methoxymethyl)Piperidine Hydrochloride)

- 19856-81-6(3-Propyl-morpholine)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:149054-86-4)(S)-2-(Methoxymethyl)piperidine

清らかである:99%

はかる:1g

価格 ($):511.0